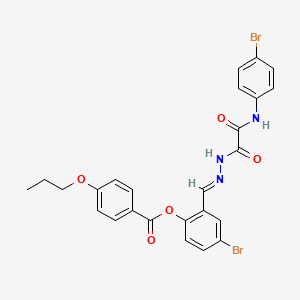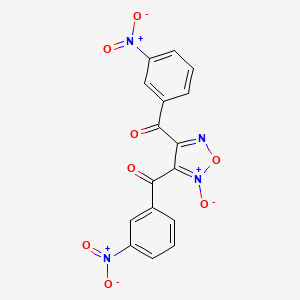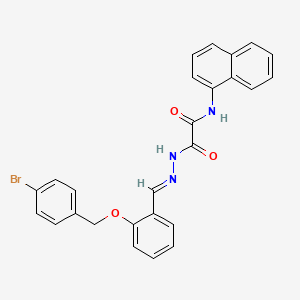
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 2-methoxybenzaldehyde with 2-hydrazino-2-oxoacetamide in the presence of an acid catalyst. The reaction proceeds as follows:
-
Step 1: Formation of Hydrazone
Reactants: 2-methoxybenzaldehyde and 2-hydrazino-2-oxoacetamide
Catalyst: Acid (e.g., acetic acid)
Conditions: Reflux in ethanol or methanol
Product: N-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
-
Step 2: Substitution Reaction
Reactants: N-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide and 4-ethylphenylamine
Catalyst: Base (e.g., sodium acetate)
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the hydrazone group can yield corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzyl)hydrazino)-2-oxoacetamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide can be used as a building block for the synthesis of more complex molecules. Its hydrazone functionality makes it a versatile intermediate in the formation of heterocyclic compounds.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its hydrazone moiety is known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and as a precursor for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is largely dependent on its interaction with biological targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Chlorophenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Bromophenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Properties
CAS No. |
767335-70-6 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-13-8-10-15(11-9-13)20-17(22)18(23)21-19-12-14-6-4-5-7-16(14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
ZHCQBVXKERURLD-XDHOZWIPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013150.png)




![3-[5-(2-Chloro-6-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B12013177.png)


![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12013185.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B12013191.png)


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013233.png)
